2-Fluoropropanenitrile
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Overview
Description
2-Fluoropropanenitrile is an organic compound with the molecular formula C₃H₄FN It is a fluorinated nitrile, characterized by the presence of a fluorine atom attached to the second carbon of the propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoropropanenitrile can be synthesized through several methods. One common approach involves the fluorination of propanenitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed:
Substitution: Various substituted nitriles.
Reduction: 2-Fluoropropylamine.
Oxidation: 2-Fluoropropanoic acid.
Scientific Research Applications
2-Fluoropropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoropropanenitrile involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical entities that exert biological effects.
Comparison with Similar Compounds
2-Fluoropropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2-Fluoropropylamine: The nitrile group is reduced to an amine.
2-Fluoropropanamide: The nitrile group is converted to an amide.
Uniqueness: 2-Fluoropropanenitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the nitrile group provides a versatile functional group for further chemical transformations.
Properties
IUPAC Name |
2-fluoropropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FN/c1-3(4)2-5/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXGUDDRNCJGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591404 |
Source
|
Record name | 2-Fluoropropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814-65-3 |
Source
|
Record name | 2-Fluoropropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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